molecular formula C10H14BrN B1385771 2-Bromo-N-isobutylaniline CAS No. 1019544-69-4

2-Bromo-N-isobutylaniline

Cat. No.: B1385771
CAS No.: 1019544-69-4
M. Wt: 228.13 g/mol
InChI Key: XTNVCEYHBREXCP-UHFFFAOYSA-N
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Description

2-Bromo-N-isobutylaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of a bromine atom attached to the benzene ring and an isobutyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-isobutylaniline typically involves the bromination of N-isobutylaniline. One common method is the electrophilic aromatic substitution reaction, where N-isobutylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of safer and more sustainable brominating agents, such as N-bromosuccinimide, can be employed to minimize the environmental impact of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-isobutylaniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of substituted anilines.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst or sodium borohydride in methanol.

Major Products Formed

    Nucleophilic substitution: Substituted anilines with various functional groups replacing the bromine atom.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2-Bromo-N-isobutylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-isobutylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. Additionally, the isobutyl group can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .

Comparison with Similar Compounds

2-Bromo-N-isobutylaniline can be compared with other brominated anilines, such as:

    2-Bromoaniline: Lacks the isobutyl group, making it less hydrophobic and potentially less potent in certain applications.

    4-Bromo-N-isobutylaniline: The bromine atom is positioned differently, which can affect the compound’s reactivity and binding affinity.

    2-Chloro-N-isobutylaniline: The chlorine atom is less bulky than bromine, leading to differences in steric interactions and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNVCEYHBREXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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